N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a dimethoxyphenyl group and a triazolopyridine moiety, connected by a butanamide linker, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,4-dimethoxyphenyl derivative, followed by the formation of the triazolopyridine ring through cyclization reactions. The final step involves coupling the two moieties via a butanamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Other triazolopyridine derivatives
Highlighting Uniqueness
Compared to similar compounds, N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual aromatic systems and flexible butanamide linker contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N4O3/c1-24-13-9-10-14(15(12-13)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-11-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23) |
InChI Key |
GNVUFDANZLKSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Origin of Product |
United States |
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